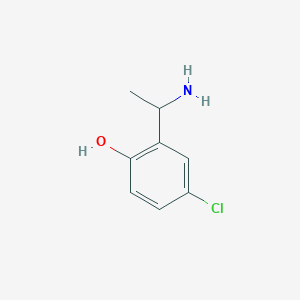
2-(1-Aminoethyl)-4-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminoethyl)-4-chlorophenol is an organic compound that features a phenol group substituted with a chlorine atom at the fourth position and an aminoethyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(1-Aminoethyl)-4-chlorophenol involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(2-hydroxyethyl)-4-chlorophenol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-(1-Aminoethyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or thiourea.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2-(1-Aminoethyl)-4-chlorophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(1-Aminoethyl)-4-chlorophenol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, while the aminoethyl group can enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-(1-Aminoethyl)phenol: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
4-Chlorophenol:
2-(1-Aminoethyl)-4-bromophenol: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.
Uniqueness
2-(1-Aminoethyl)-4-chlorophenol is unique due to the presence of both the aminoethyl and chlorine substituents, which confer distinct chemical and biological properties
生物活性
2-(1-Aminoethyl)-4-chlorophenol, also known as 2-amino-4-chlorophenol, is a chemical compound with the molecular formula C₆H₆ClN₁O. It appears as a light brown crystalline solid and is recognized for its applications in various chemical syntheses, particularly in the production of dyes, drugs, and pesticides. The compound is characterized by its amino and hydroxyl functional groups, which contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound can be achieved through several methods, including nitration and reduction processes. These methods allow for the production of high-purity compounds suitable for industrial applications. The following table summarizes the different synthesis routes:
| Synthesis Method | Description |
|---|---|
| Nitration | Involves the nitration of 4-chlorophenol followed by reduction to yield 2-amino-4-chlorophenol. |
| Reduction | Reduction of nitro groups in related compounds to form the amino derivative. |
Toxicity and Carcinogenicity
Research has documented various biological effects associated with this compound. A significant study investigated its oral carcinogenicity and toxicity in rats. The study revealed that chronic exposure led to significant incidences of tumors in the forestomach and urinary bladder, with dose-dependent increases observed in tumor formation. The study also noted erythrocyte toxicity characterized by decreased red blood cell counts and increased methemoglobin levels .
- Key Findings :
- Proliferative lesions leading to tumors.
- Erythrocyte toxicity evidenced by hematological changes.
- Increased incidence of squamous cell papillomas and carcinomas.
Antimicrobial Activity
Another aspect of research focused on the antimicrobial properties of related compounds derived from this compound. Certain derivatives have shown moderate antibacterial activity against pathogens such as N. meningitidis and H. influenzae. For example, synthesized molecules demonstrated effective inhibition at concentrations significantly lower than standard antibiotics .
- Antimicrobial Spectrum :
- Effective against Gram-positive and Gram-negative bacteria.
- Potential use as a scaffold for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications to the phenolic structure significantly influence biological activity. For instance, the presence of electron-withdrawing groups or specific substitutions on the aromatic ring can enhance or diminish activity against various biological targets .
Case Study: Oral Carcinogenicity in Rats
A comprehensive study conducted by Yamazaki et al. (2009) assessed the long-term effects of this compound on rat models. The study involved administering varying doses over two years, revealing a clear correlation between dosage and tumor incidence. The findings emphasized the need for careful handling and regulation of this compound due to its potential carcinogenic effects .
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
2-(1-aminoethyl)-4-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3 |
InChI 键 |
IHDFZQZUBQSKDM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC(=C1)Cl)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















